![molecular formula C12H17BrN2O B13533586 1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)
1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
準備方法
The synthesis of 1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-bromo-4-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques like recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using specific reagents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
作用機序
The mechanism of action of 1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
1-(2-Bromo-4-methylphenyl)piperazine:
1-(2-Bromo-4-hydroxyphenyl)piperazine: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting its interactions with biological targets
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H17BrN2O |
|---|---|
分子量 |
285.18 g/mol |
IUPAC名 |
1-[(2-bromo-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-16-11-3-2-10(12(13)8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChIキー |
WJSNURAKRUYVMH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


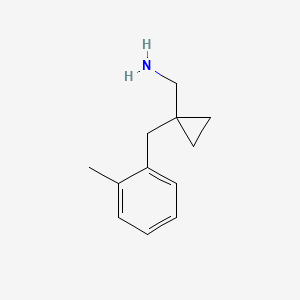

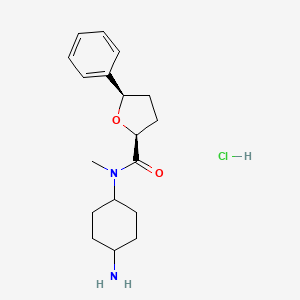
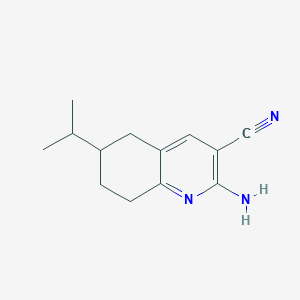

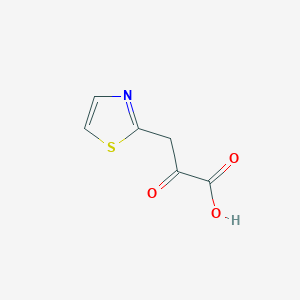
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
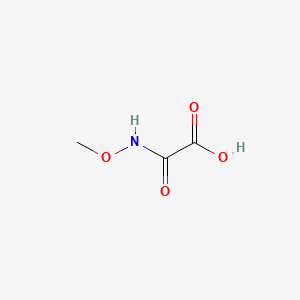
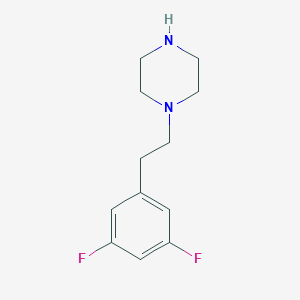

![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)

